molecular formula C9H12BrNO2S B15090363 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide

4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide

Cat. No.: B15090363
M. Wt: 278.17 g/mol
InChI Key: XLMBSTQQXWCVER-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12BrNO2S. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and a methylsulfonamide group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide typically involves multiple steps:

    Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the intermediate compound with methylamine (CH3NH2) and sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2R).

    Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 4-hydroxy-2-ethyl-N-methylbenzene-1-sulfonamide or 4-amino-2-ethyl-N-methylbenzene-1-sulfonamide.

    Oxidation: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonic acid.

    Reduction: Formation of 4-bromo-2-ethyl-N-methylbenzene-1-sulfide.

Scientific Research Applications

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-ethyl-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects. Additionally, the bromine and ethyl groups can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-ethylbenzene-1-sulfonamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    4-Bromo-2-methyl-N-ethylbenzene-1-sulfonamide: Has a different alkyl group attached to the nitrogen atom, which can influence its chemical properties.

    4-Bromo-2-ethyl-N-methylbenzene-1-sulfonic acid: The sulfonamide group is oxidized to a sulfonic acid, altering its chemical behavior.

Uniqueness

4-Bromo-2-ethyl-N-methylbenzene-1-sulfonamide is unique due to the presence of both the bromine atom and the N-methylsulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

4-bromo-2-ethyl-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)14(12,13)11-2/h4-6,11H,3H2,1-2H3

InChI Key

XLMBSTQQXWCVER-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)NC

Origin of Product

United States

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